molecular formula C20H15N3O4S B278757 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate

Numéro de catalogue B278757
Poids moléculaire: 393.4 g/mol
Clé InChI: AAZIPMYCLWYDRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was first synthesized in the 1980s and has since been studied extensively for its potential use in cancer treatment.

Mécanisme D'action

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other immune system molecules. These molecules then activate immune cells to attack the cancer cells.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which are immune system molecules that help to fight cancer. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has also been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the tumor.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate is that it has been extensively studied in preclinical models, including mouse models of cancer. This means that there is a large body of data on its potential anti-cancer properties. However, one limitation is that 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has not yet been approved for use in humans, so its safety and effectiveness in humans is not yet known.

Orientations Futures

There are a number of potential future directions for research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate. One area of research is the development of new formulations of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate that may be more effective at targeting cancer cells. Another area of research is the development of combination therapies that include 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate and other anti-cancer drugs. Finally, there is ongoing research into the safety and effectiveness of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate in humans, which may lead to its eventual approval for use in cancer treatment.

Méthodes De Synthèse

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate can be synthesized through a multi-step process involving the reaction of various chemicals. One common method involves the reaction of 2-amino-5-chlorobenzonitrile with sulfuric acid, followed by the reaction with sodium nitrite and sodium sulfite. The resulting product is then reacted with methylamine and nicotinic acid to produce 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate.

Applications De Recherche Scientifique

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor properties in a variety of cancer cell lines, including lung, breast, and colon cancer. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl nicotinate has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.

Propriétés

Formule moléculaire

C20H15N3O4S

Poids moléculaire

393.4 g/mol

Nom IUPAC

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] pyridine-3-carboxylate

InChI

InChI=1S/C20H15N3O4S/c1-23(19-17-6-2-3-7-18(17)28(25,26)22-19)15-8-10-16(11-9-15)27-20(24)14-5-4-12-21-13-14/h2-13H,1H3

Clé InChI

AAZIPMYCLWYDRM-UHFFFAOYSA-N

SMILES

CN(C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

SMILES canonique

CN(C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.